molecular formula C10H10N2O2S B3419910 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid CAS No. 1613051-26-5

3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid

Cat. No.: B3419910
CAS No.: 1613051-26-5
M. Wt: 222.27 g/mol
InChI Key: URVNGDQIJADOOF-ONEGZZNKSA-N
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Description

3-{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a heterocyclic compound featuring a fused imidazo-thiazole core substituted with methyl groups at positions 2 and 4. The 5-position of the ring is linked to a prop-2-enoic acid (acrylic acid) moiety. This structure confers unique electronic and steric properties, making the compound a candidate for diverse applications, including antimicrobial and anticancer research. The acrylic acid group enhances reactivity through conjugation and provides sites for chemical modifications, such as salt formation or esterification .

Properties

IUPAC Name

(E)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-5-12-8(3-4-9(13)14)7(2)11-10(12)15-6/h3-5H,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNGDQIJADOOF-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173053
Record name (2E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613051-26-5
Record name (2E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613051-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of various bioactive molecules. Its imidazo-thiazole moiety is known for biological activity, making it a candidate for drug development.

  • Anticancer Activity : Some studies have indicated that derivatives of imidazo-thiazoles can exhibit anticancer properties by inhibiting specific cancer cell lines. This makes 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid a focus for developing new cancer therapeutics.

Biological Research

This compound has been utilized in biological assays to explore its effects on cellular pathways.

  • Cell Signaling Pathways : Research has demonstrated that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis.

Material Science

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties.

  • Polymer Composites : The integration of such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for advanced material applications.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of various imidazo-thiazole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the low micromolar range.

Research conducted at a leading university investigated the modulation of apoptosis in human leukemia cells using this compound. The findings suggested that it activates caspase pathways leading to increased apoptosis rates.

Mechanism of Action

The mechanism by which 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Modifications on the Imidazo-Thiazole Core

Variations in substituents on the imidazo-thiazole ring significantly influence biological activity and physicochemical properties:

Compound Name Substituents on Imidazo-Thiazole Functional Group Molecular Weight (g/mol) Key Features References
3-{2,6-Dimethylimidazo[2,1-b]thiazol-5-yl}prop-2-enoic acid 2,6-dimethyl Acrylic acid 252.3* Enhanced reactivity due to conjugated double bond; methyl groups increase hydrophobicity.
3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid 6-(4-nitrophenyl) Acrylic acid 327.3 Nitrophenyl group introduces strong electron-withdrawing effects, potentially boosting antimicrobial activity.
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid 6-(4-methoxyphenyl) Acrylic acid 312.3 Methoxy group improves solubility via electron donation; may reduce potency compared to nitro derivatives.
Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate 2,6-dimethyl Ethyl ester 238.3 Ester group reduces acidity; serves as a prodrug precursor.
Ethyl 3-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2-cyanoacrylate 6-chloro Cyanoacrylate ester 295.7 Cyano group enhances electrophilicity; ester improves bioavailability.

*Calculated based on molecular formula.

Functional Group Variations

The nature of the side-chain functional group dictates reactivity and biological interactions:

  • Acrylic Acid vs. In contrast, simpler carboxylic acid derivatives (e.g., 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid) lack this reactivity .
  • Ester Derivatives : Ethyl esters (e.g., Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate) are less acidic and may act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .
  • Hydroxyl and Cyano Groups: Compounds like 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (hydroxyl side chain) exhibit altered solubility and hydrogen-bonding capacity, while cyanoacrylate derivatives (e.g., from ) show increased electrophilicity .

Antimicrobial and Anticancer Potential

  • Target Compound: The acrylic acid group may inhibit microbial enzymes through covalent interactions, while methyl substituents enhance membrane permeability. Similar compounds (e.g., 3-[6-(4-nitrophenyl) derivatives) exhibit notable activity against Mycobacterium tuberculosis .
  • Chloro and Nitro Derivatives : Electron-withdrawing groups (e.g., nitro, chloro) improve target binding in resistant bacterial strains but may increase toxicity .

Pharmacokinetic Considerations

  • Solubility : Methoxy-substituted derivatives () show improved aqueous solubility compared to hydrophobic methyl or nitro analogues.
  • Metabolic Stability : Ester derivatives (e.g., ) are prone to hydrolysis, whereas acrylic acid forms may exhibit longer half-lives due to resistance to esterases.

Biological Activity

3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial effects, and its mechanism of action based on various studies and findings.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC9H12N4OS
Molecular Weight212.28 g/mol
IUPAC NameThis compound
PubChem CID119056961

Biological Activity Overview

Research has identified several biological activities associated with this compound:

Cytotoxic Activity

In vitro studies have shown that compounds containing thiazole and imidazole rings exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Study Findings : A study reported that derivatives of thiazole showed cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 50 µM .
  • Mechanism : The presence of the imidazole ring in the structure is believed to enhance the apoptotic effects on cancer cells, potentially through the modulation of apoptosis pathways .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Study Results : In a recent study, derivatives of thiazole were tested against common bacterial strains like Escherichia coli and Staphylococcus aureus, showing moderate to strong antibacterial activity with MIC values ranging from 20 to 100 µg/mL .
  • Comparative Analysis : Compared to standard antibiotics, these compounds demonstrated comparable effectiveness, suggesting their potential as alternative antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole and Imidazole Rings : The combination of these heterocycles is crucial for enhancing both cytotoxicity and antibacterial activity .
  • Substituent Effects : Modifications on the thiazole ring (such as methyl or chloro substitutions) have been shown to significantly impact the potency of the compounds against cancer cells .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Cytotoxicity Against Cancer Cell Lines
    • A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The most effective compound exhibited an IC50 value of 15 µM against HepG2 cells .
  • Antibacterial Efficacy
    • Another study focused on a group of thiazole-based compounds which showed promising results against multi-drug resistant strains of Staphylococcus aureus, with MIC values lower than those of traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid
Reactant of Route 2
3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid

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